Erbium(III)-fluorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Erbium(III) fluoride is a chemical compound composed of erbium and fluorine, with the chemical formula ErF₃. It is a pinkish powder that belongs to the class of rare earth metal fluorides. Erbium(III) fluoride is known for its applications in infrared light-transmitting materials and up-converting luminescent materials .

Wissenschaftliche Forschungsanwendungen

Erbium(III) fluoride has a wide range of applications in scientific research and industry:

Wirkmechanismus

Target of Action

Erbium(III) fluoride (ErF3) is a compound of erbium, a rare earth metal It has been used to make infrared light-transmitting materials and up-converting luminescent materials .

Mode of Action

Its ability to transmit infrared light and its luminescent properties suggest that it interacts with light in a unique way .

Biochemical Pathways

It’s worth noting that fluoride ions have been known to inhibit glycolysis .

Pharmacokinetics

As a rare earth metal compound, it is expected to have low solubility in water , which could impact its bioavailability.

Result of Action

It’s known that excessive fluoride intake can lead to fluorosis, a condition that can cause dental and skeletal changes .

Action Environment

The action, efficacy, and stability of Erbium(III) fluoride can be influenced by various environmental factors. For instance, its solubility might be affected by the pH of the environment. Furthermore, as a rare earth metal, erbium’s reactivity and properties can be influenced by temperature and pressure .

Safety and Hazards

Erbium(III) fluoride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is toxic if swallowed, in contact with skin, or if inhaled . Chronic fluoride poisoning can cause severe bone changes, loss of weight, anorexia, anemia, and dental defects .

Relevant Papers

There are several relevant papers on Erbium(III) fluoride. One paper discusses the modeling and optimization of cascaded erbium and holmium doped fluoride fiber lasers . Another paper provides a safety data sheet for Erbium(III) fluoride .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Erbium(III) fluoride can be synthesized by reacting erbium(III) nitrate with ammonium fluoride. The reaction proceeds as follows: [ \text{Er(NO}_3\text{)}_3 + 3 \text{NH}_4\text{F} \rightarrow 3 \text{NH}_4\text{NO}_3 + \text{ErF}_3 ] This reaction typically occurs under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods: In industrial settings, erbium(III) fluoride is produced using similar methods but on a larger scale. The process involves the careful handling of reagents and maintaining optimal reaction conditions to achieve high purity and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Erbium(III) fluoride primarily undergoes substitution reactions due to the presence of fluoride ions. It can react with other halides and form mixed halide compounds. Additionally, it can participate in complexation reactions with various ligands.

Common Reagents and Conditions:

Substitution Reactions: Erbium(III) fluoride can react with other halides such as chloride or bromide under controlled conditions to form mixed halides.

Complexation Reactions: It can form complexes with ligands like ethylenediaminetetraacetic acid (EDTA) under aqueous conditions.

Major Products Formed:

- Mixed halides (e.g., erbium(III) chloride fluoride)

- Complexes with ligands (e.g., erbium(III)-EDTA complex)

Vergleich Mit ähnlichen Verbindungen

Erbium(III) chloride (ErCl₃): A violet compound used in water treatment and chemical analysis.

Erbium(III) bromide (ErBr₃): A violet solid used in crystal growth applications.

Erbium(III) iodide (ErI₃): A slightly pink compound used in various chemical processes.

Uniqueness of Erbium(III) Fluoride: Erbium(III) fluoride is unique due to its superior luminescent properties and its ability to transmit infrared light. These characteristics make it particularly valuable in optical applications, where other erbium compounds may not perform as effectively .

Eigenschaften

| { "Design of Synthesis Pathway": "The synthesis of Erbium(III) fluoride can be achieved through a precipitation reaction using erbium nitrate and sodium fluoride as starting materials.", "Starting Materials": [ "Erbium nitrate", "Sodium fluoride" ], "Reaction": [ "Dissolve erbium nitrate in distilled water to form a clear solution", "Add sodium fluoride to the solution while stirring continuously", "Continue stirring until a white precipitate of Erbium(III) fluoride forms", "Filter the precipitate and wash it with distilled water to remove any impurities", "Dry the Erbium(III) fluoride precipitate in an oven at 100°C for several hours" ] } | |

CAS-Nummer |

13760-83-3 |

Molekularformel |

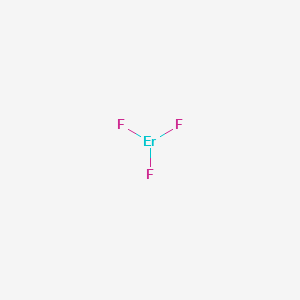

ErF3 |

Molekulargewicht |

224.25 g/mol |

IUPAC-Name |

erbium(3+);trifluoride |

InChI |

InChI=1S/Er.3FH/h;3*1H/q+3;;;/p-3 |

InChI-Schlüssel |

QGJSAGBHFTXOTM-UHFFFAOYSA-K |

SMILES |

F[Er](F)F |

Kanonische SMILES |

[F-].[F-].[F-].[Er+3] |

| 13760-83-3 | |

Piktogramme |

Acute Toxic; Irritant |

Herkunft des Produkts |

United States |

Q1: What novel Erbium(III) fluoride compounds were synthesized in the research, and what is unique about their crystal structures?

A1: The research details the synthesis of two novel Erbium(III) fluoride compounds: KEr3F10 and RbEr3F10. These compounds are formed through the reaction of Erbium trifluoride (ErF3) with potassium chloride (KCl) or rubidium chloride (RbCl) at high temperatures [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl [3-amino-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B228229.png)

acetate](/img/structure/B228245.png)